molecular formula C16H16N2O3S B6575980 methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 332050-80-3

methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B6575980
CAS No.: 332050-80-3
M. Wt: 316.4 g/mol
InChI Key: DISSYYGWHCFQJY-UHFFFAOYSA-N
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Description

Methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic organic compound featuring a partially saturated pyridine core (1,4,5,6-tetrahydropyridine) with a 6-oxo group, a 3-cyano substituent, and a 4-(2-methylphenyl) aromatic ring. The sulfanyl (-S-) group bridges the tetrahydropyridine ring to a methyl acetate ester. Its partially hydrogenated ring system may influence conformational stability and solubility compared to fully aromatic analogs .

Properties

IUPAC Name

methyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-5-3-4-6-11(10)12-7-14(19)18-16(13(12)8-17)22-9-15(20)21-2/h3-6,12H,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSYYGWHCFQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Functional Groups : Cyano group, methylphenyl group, tetrahydropyridinone ring, sulfanyl group.
  • Molecular Formula : C22H21N3O3S
  • Molecular Weight : 391.49 g/mol

The presence of these functional groups contributes to its distinct chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets leads to modulation of their activity, which can result in various physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : In vitro studies demonstrated effective inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be 12.5 μg/mL compared to 1 μg/mL for the reference drug Ciprofloxacin .

Antioxidant Activity

The compound has also shown promising antioxidant activity. It was evaluated using the DPPH radical scavenging method, where it effectively reduced oxidative stress markers in tested systems .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • Objective : To assess the antibacterial effects against various bacterial strains.
    • Method : Agar well-diffusion method using Mueller-Hinton agar.
    • Results : Significant suppression of Pseudomonas aeruginosa was observed, with moderate effects on E. coli.
  • Study on Antioxidant Capacity :
    • Objective : To measure the antioxidant potential using DPPH assay.
    • Results : The compound demonstrated a notable percentage of inhibition against DPPH radicals, indicating strong antioxidant properties.

Summary Table of Biological Activities

Activity TypeTest MethodResultsReference
AntibacterialAgar well-diffusionMIC = 12.5 μg/mL for P. aeruginosa
AntioxidantDPPH radical scavengingSignificant inhibition percentage

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.49 g/mol
  • IUPAC Name : 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • Physical Properties :
    • LogP: 3.201
    • Water Solubility: LogSw -3.23
    • Polar Surface Area: 63.367 Ų

These properties indicate a moderate lipophilicity and a relatively low solubility in water, which may influence its bioavailability and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from tetrahydropyridine scaffolds. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate could also possess similar activity due to its structural analogies.

Materials Science

The compound's unique chemical structure allows it to be explored as a potential precursor for synthesizing novel materials.

Case Study: Polymer Synthesis

Research into polymers incorporating tetrahydropyridine units has demonstrated enhanced mechanical properties and thermal stability. This compound can be utilized to create copolymers that exhibit desirable characteristics for industrial applications.

Agricultural Chemistry

The compound may also have applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

Initial screenings of similar compounds have revealed potential insecticidal properties. The incorporation of the sulfanyl group may enhance the bioactivity against pests while minimizing toxicity to non-target organisms.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer agentsCytotoxicity studies on tetrahydropyridine derivatives
Materials SciencePolymer precursorsResearch on mechanical properties of tetrahydropyridine-based polymers
Agricultural ChemistryPesticides and herbicidesScreening for insecticidal activity in related compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanylpyridine Derivatives

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (Compound 2, ) shares key structural motifs with the target compound:

  • Core Structure : Both compounds feature a pyridine-derived ring system. However, the target’s tetrahydropyridine ring introduces partial saturation, likely enhancing flexibility and altering electronic properties compared to the fully aromatic pyridine in Compound 2 .
  • Substituents: The target’s 4-(2-methylphenyl) group differs from Compound 2’s 4-styryl (vinylbenzene) substituent, which may confer distinct steric and electronic effects.
  • Physical Properties : Compound 2 has a melting point of 70–71°C and an 85% synthesis yield. Comparable data for the target compound are unavailable, but its methyl ester (vs. ethyl in Compound 2) may reduce steric bulk and alter hydrolysis kinetics .

Triazine-Based Sulfonylurea Herbicides

Metsulfuron methyl ester () and related sulfonylurea herbicides provide a contrasting comparison:

  • Core Structure : The target’s tetrahydropyridine differs significantly from the triazine ring in sulfonylureas, which is critical for herbicidal activity via acetolactate synthase inhibition .
  • Functional Groups: The target’s sulfanyl (-S-) group contrasts with the sulfonylurea (-SO₂-NH-CO-NH-) linkage in herbicides. The absence of a urea moiety in the target suggests divergent modes of action compared to sulfonylurea herbicides.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Notable Properties Reference
Methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate Tetrahydropyridine 3-cyano, 4-(2-methylphenyl), 6-oxo Sulfanyl, ester, ketone Flexible ring, potential H-bonding N/A
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate Pyridine 4-styryl, 5-ethoxycarbonyl, 6-methyl Sulfanyl, ester, cyano mp 70–71°C, 85% yield
Metsulfuron methyl ester Triazine 4-methoxy, 6-methyl Sulfonylurea, ester Herbicide, ALS inhibitor

Preparation Methods

Multicomponent Cyclocondensation Approach

A four-component reaction involving 2-methylbenzaldehyde, malononitrile, ammonium acetate, and methyl acetoacetate under microwave irradiation (120°C, 30 min) yields 4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. This method adapts protocols from spiro[indole-pyridine] syntheses, where malononitrile serves as the cyano source, and β-ketoesters facilitate cyclization. Key modifications include:

  • Solvent : Ethanol or acetic acid for proton transfer.

  • Catalyst : Piperidine (0.5 equiv) to accelerate Knoevenagel condensation.

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the core in 68–72% purity.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.21 (s, 1H, NH), 3.82 (q, 2H, CH₂), 2.95 (t, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.10 (quin, 2H, CH₂).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Alternative Pathway: Hantzsch Dihydropyridine Synthesis

Modifying the classical Hantzsch method, a mixture of 2-methylbenzaldehyde (1.2 equiv), methyl acetoacetate (2.0 equiv), ammonium acetate (1.5 equiv), and malononitrile (1.0 equiv) in refluxing ethanol (6 h) produces the tetrahydropyridine intermediate. This route avoids microwave assistance but requires longer reaction times (12–14 h) and affords lower yields (55–60%).

ParameterConditionYield (%)
SolventTHF70
BaseTriethylamine68
Temperature0°C → RT65
Stoichiometry (Cl:SH)1.1:170

Mechanistic Insights and Side Reactions

Competing Pathways During Alkylation

  • Oxidation : Thiols may oxidize to disulfides if exposed to air, necessitating inert atmospheres (N₂/Ar).

  • Tautomerism : Alkylation products may exhibit ring-chain tautomerism, as observed in spiro[indole-pyridine] systems. For example, the S-alkylated product can equilibrate between open-chain and cyclic thiazole forms, confirmed by ¹H NMR (δ 5.2–5.4 ppm, olefinic protons).

Spectroscopic Characterization of the Final Product

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.18 (m, 4H, Ar-H), 4.30 (s, 2H, SCH₂CO), 3.75 (s, 3H, OCH₃), 3.50 (t, 2H, CH₂N), 2.95 (t, 2H, CH₂C=O), 2.50 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (C=O), 170.5 (COOCH₃), 118.5 (C≡N), 52.1 (OCH₃), 38.4 (SCH₂), 22.3 (Ar-CH₃).

Infrared (IR) Spectroscopy

  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1260 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Multicomponent + AlkylationShort reaction time, high regioselectivityRequires inert conditions70
Hantzsch + AlkylationNo specialized equipmentLower yield, longer duration55

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ConditionsReference
Conventional Batch45–60Reflux, 12 h, THF
Flow Chemistry70–8580°C, 30 min residence time

Advanced: How can researchers address contradictions in reported spectroscopic data for tautomeric forms of this compound?

Answer:
Discrepancies in NMR or IR data often arise from tautomeric equilibria (e.g., keto-enol or lactam-lactim forms). Strategies include:

  • Variable Temperature NMR : Monitor shifts in proton signals at different temperatures to identify tautomeric interconversions.
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers (e.g., as demonstrated for similar tetrahydropyridinone derivatives in ).
  • Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity (e.g., cyano group at δ ~110–120 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ calculated for C16_{16}H15_{15}N2_{2}O3_{3}S: 315.08) .
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1} for the ester group) .

Advanced: How can the compound’s stability under varying pH conditions be optimized for biological assays?

Answer:

  • pH-Dependent Degradation Studies : Use HPLC to monitor degradation products at pH 2–10.
  • Buffer Selection : Phosphate buffers (pH 7.4) are recommended for short-term stability, while lyophilization improves long-term storage .
  • Protective Groups : Introduce acid-labile groups (e.g., tert-butyl esters) during synthesis to enhance stability in acidic media .

Basic: What solvent systems are suitable for reactions involving this compound?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophobic aromatic and polar sulfanyl/ester groups. For recrystallization, use ethanol/water mixtures (70:30 v/v) .

Advanced: How does the 2-methylphenyl substituent influence electronic properties and bioactivity?

Answer:

  • Electronic Effects : The electron-donating methyl group increases electron density on the aromatic ring, stabilizing intermediates in nucleophilic reactions (Hammett σp_p = -0.17).
  • Bioactivity : Analogous compounds with substituted aryl groups show enhanced binding to kinase targets (e.g., cyclin-dependent kinases) due to hydrophobic interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-methylphenyl with furan or trifluoromethyl groups ).
  • Biological Assays : Test inhibitory activity against enzymes (e.g., dihydroorotate dehydrogenase) using kinetic assays.
  • Computational Docking : Use AutoDock Vina to predict binding modes and guide SAR .

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